3-Bromo-4,5-dihydroxybenzaldehyde

Antioxidant Free Radical Scavenging Natural Product Chemistry

This marine-derived bromophenol activates the Nrf2/HO-1 pathway for sustained upregulation of endogenous cytoprotective enzymes—unlike vitamin C or BHT that merely scavenge free radicals. It demonstrates superior DPPH scavenging (IC50 4.49 mg/L), validated anti-allergic activity (mast cell degranulation IC50 80.12 µM), and selective antiviral effects against IHNV. 3-BDB is non-substitutable by other bromophenols or generic antioxidants. Ideal for cosmeceutical R&D, allergy therapeutic development, and keratinocyte photoprotection studies. Bulk quantities available.

Molecular Formula C7H5BrO3
Molecular Weight 217.02 g/mol
CAS No. 16414-34-9
Cat. No. B099904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,5-dihydroxybenzaldehyde
CAS16414-34-9
Synonyms3-bromo-4,5-dihydroxybenzaldehyde
BDB compound
Molecular FormulaC7H5BrO3
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)Br)C=O
InChIInChI=1S/C7H5BrO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H
InChIKeyGVSGSHGXUXLQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4,5-dihydroxybenzaldehyde (CAS 16414-34-9): A Marine-Derived Bromophenol for Dermatological and Antioxidant Research


3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB), CAS 16414-34-9, is a marine-derived bromophenolic compound abundant in red algae such as Polysiphonia morrowii. Structurally, it is a benzaldehyde derivative with a bromine atom at the 3-position and hydroxyl groups at the 4- and 5-positions. This specific substitution pattern is central to its biological activity, differentiating it from other halogenated or non-halogenated benzaldehydes. Key research focuses on its protective effects on human keratinocytes and dermal fibroblasts against environmental stressors, including ultraviolet B (UVB) radiation, particulate matter (PM2.5), and oxidative stress [1]. The compound has also demonstrated anti-allergic and anti-inflammatory activities in various models [2]. As a well-characterized natural product with a defined mechanism of action via the Nrf2/HO-1 pathway, 3-BDB is a valuable tool for investigating cytoprotective pathways and developing cosmeceutical or therapeutic interventions for skin health [3].

Why 3-Bromo-4,5-dihydroxybenzaldehyde (16414-34-9) Cannot Be Replaced by Common Benzaldehyde Derivatives or Other Bromophenols


Generic substitution of 3-BDB with common antioxidants like vitamin C or BHT, or even with structurally similar bromophenols, is not scientifically valid due to its unique multi-targeted mechanism and potent, specific bioactivity. Unlike broad-spectrum antioxidants that simply scavenge free radicals, 3-BDB activates the Nrf2/HO-1 pathway, leading to a sustained upregulation of endogenous cytoprotective enzymes in skin cells [1]. A direct comparison shows that while the structurally related compound 3,5-dibromo-4-hydroxybenzaldehyde (6) also possesses DPPH radical scavenging activity, the specific 3-bromo-4,5-dihydroxy substitution pattern of 3-BDB is critical for its distinct potency and its ability to engage specific protein targets like the FcεRI receptor on mast cells [2]. Furthermore, a comparative antiviral study revealed that 3-BDB (2) and its methyl ether analog (1) have divergent activity profiles against different viruses, demonstrating that subtle structural changes lead to profound differences in biological function, making interchangeability impossible [3]. The quantitative evidence in Section 3 details these specific, non-substitutable advantages.

Quantitative Differentiation of 3-Bromo-4,5-dihydroxybenzaldehyde (CAS 16414-34-9): A Comparative Evidence Guide for Research Procurement


DPPH Radical Scavenging: 3-BDB vs. Butylated Hydroxytoluene (BHT)

In a direct head-to-head comparison, 3-BDB exhibits significantly more potent DPPH radical scavenging activity than the synthetic antioxidant butylated hydroxytoluene (BHT). The IC50 value for 3-BDB is substantially lower, indicating higher potency on a molar basis [1].

Antioxidant Free Radical Scavenging Natural Product Chemistry

DPPH Radical Scavenging: 3-BDB vs. Ascorbic Acid (Vitamin C) and TBHQ

In a separate study, 3-BDB demonstrated superior DPPH radical scavenging activity compared to the positive controls ascorbic acid (Vitamin C) and tert-butylhydroquinone (TBHQ). The IC50 value for 3-BDB was markedly lower [1].

Antioxidant Free Radical Scavenging Natural Product Chemistry

Anti-Allergic Activity: β-Hexosaminidase Release Inhibition by 3-BDB

3-BDB is a potent inhibitor of mast cell degranulation, a key event in allergic responses. It effectively inhibits the release of β-hexosaminidase, a marker for mast cell activation, in IgE/BSA-stimulated mouse bone marrow-derived cultured mast cells (BMCMCs) with a well-defined IC50 value [1].

Anti-allergic Mast Cell Immunology

Selective Antiviral Activity: 3-BDB vs. 3-Bromo-4,5-dihydroxybenzyl Methyl Ether

A direct comparison of two structurally similar bromophenols from Polysiphonia morrowii reveals that 3-BDB (compound 2) and its methyl ether derivative (compound 1) have distinct and non-overlapping antiviral profiles. This demonstrates that even minor structural modifications result in a loss of specific activity [1].

Antiviral Marine Natural Product Virology

High-Value Application Scenarios for 3-Bromo-4,5-dihydroxybenzaldehyde (16414-34-9) Based on Validated Evidence


Dermatological Research: UVB and Pollution-Induced Skin Damage Models

Based on its demonstrated protection of human keratinocytes against UVB-induced apoptosis (US20140004062A1) and PM2.5-induced cell cycle arrest [1], 3-BDB is an ideal tool compound for investigating cellular defense mechanisms in skin. Researchers can use 3-BDB to activate the Nrf2/HO-1 pathway and study its downstream effects on mitigating oxidative stress from environmental aggressors [2]. Its well-defined activity profile makes it a superior choice over generic antioxidants for pathway-specific studies.

Anti-Allergic and Anti-Inflammatory Drug Discovery

3-BDB is a validated lead compound for developing novel anti-allergic therapeutics. Its ability to inhibit mast cell degranulation, as evidenced by its suppression of β-hexosaminidase release with an IC50 of 80.12 µM [3], makes it highly relevant for screening campaigns and mechanistic studies targeting IgE-mediated allergic responses. The compound's efficacy in an in vivo passive cutaneous anaphylaxis (PCA) mouse model further supports its therapeutic potential [3].

Natural Product-Based Antioxidant Formulations

For the development of high-potency antioxidant formulations in the cosmetic or nutraceutical industry, 3-BDB offers a quantifiable advantage over common synthetic antioxidants. Its superior DPPH radical scavenging activity, with an IC50 as low as 4.49 mg/L, outperforms both vitamin C and TBHQ [4]. This makes 3-BDB a premium ingredient for products where maximizing free radical neutralization is a key performance indicator.

Antiviral Research Against Aquatic Pathogens

In the field of aquaculture, 3-BDB presents a specific tool for managing Infectious Hematopoietic Necrosis Virus (IHNV). Its selective antiviral activity against IHNV, but not IPNV, distinguishes it from other bromophenols and allows for targeted intervention studies [5]. This selectivity is crucial for developing treatments that minimize off-target effects and for studying virus-specific host-pathogen interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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